2-(4-fluoro-2-iodophenyl)acetic acid
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Overview
Description
2-(4-fluoro-2-iodophenyl)acetic acid is a compound of significant interest due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which imparts distinct chemical properties. The molecular formula of this compound is C8H6FIO2, and it has a molecular weight of 280.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2-iodophenyl)acetic acid typically involves the introduction of fluorine and iodine atoms onto a phenylacetic acid backbone. One common method is the halogenation of phenylacetic acid derivatives, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-iodophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-fluoro-2-iodophenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-iodophenylacetic acid: Similar in structure but lacks the fluorine atom, which may result in different chemical and biological properties.
4-fluoro-2-nitrophenylacetic acid: Contains a nitro group instead of iodine, leading to distinct reactivity and applications.
Uniqueness
2-(4-fluoro-2-iodophenyl)acetic acid is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts a combination of electronic and steric effects that can be exploited in various chemical and biological applications. This dual halogenation can enhance the compound’s reactivity and specificity in different contexts .
Properties
CAS No. |
70931-61-2 |
---|---|
Molecular Formula |
C8H6FIO2 |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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